molecular formula C12H27NO B8653373 n,n-Dihexylhydroxylamine

n,n-Dihexylhydroxylamine

Cat. No.: B8653373
M. Wt: 201.35 g/mol
InChI Key: ZNAZZYNEJKNPME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dihexylhydroxylamine is a hydroxylamine derivative with two linear hexyl (-C₆H₁₃) groups attached to the nitrogen atom of the hydroxylamine (-NHOH) backbone. Structurally, it belongs to the class of N,N-dialkylhydroxylamines, which are characterized by the general formula R₂N-OH, where R represents alkyl substituents .

Hydroxylamines are widely utilized as reducing agents, stabilizers in polymer chemistry, and intermediates in organic synthesis.

Properties

Molecular Formula

C12H27NO

Molecular Weight

201.35 g/mol

IUPAC Name

N,N-dihexylhydroxylamine

InChI

InChI=1S/C12H27NO/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h14H,3-12H2,1-2H3

InChI Key

ZNAZZYNEJKNPME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Structural Features
This compound C₁₂H₂₇NO 201.35 Not reported Not reported Linear hexyl chains; hydroxylamine core
N,N-Diethylhydroxylamine C₄H₁₁NO 89.14 Not reported Not reported Short ethyl chains; high volatility
N,N-Dibenzylhydroxylamine C₁₄H₁₅NO 213.28 Not reported Not reported Aromatic benzyl groups; planar structure
N,N-Dimethylhydroxylamine C₂H₇NO 77.08 Not reported Not reported Small methyl groups; high reactivity
N,N-Dicyclohexylmethylamine C₁₃H₂₅N 195.34 193–194 265 Cyclohexyl groups; steric hindrance

Key Observations :

  • Alkyl Chain Length : Longer chains (e.g., hexyl) increase molecular weight and lipophilicity compared to ethyl or methyl derivatives, likely reducing volatility and enhancing solubility in organic media.
  • Cyclic vs. Linear Substituents : Cyclohexyl groups (e.g., in N,N-dicyclohexylmethylamine) introduce steric hindrance and rigidity, contrasting with the flexibility of linear hexyl chains .

Research Findings and Trends

  • Structural Insights : N,N-Dibenzylhydroxylamine’s solid-state structure reveals intermolecular hydrogen bonding, a feature likely shared by this compound .
  • Patent Applications : Hydroxylamines with long alkyl chains (e.g., dioctadecyl) are cited in industrial patents for antioxidant and surfactant applications, highlighting the relevance of this compound in similar contexts .
  • Synthetic Utility : N,N-Dimethylhydroxylamine hydrochloride is a key reagent in peptide coupling, suggesting that hexyl derivatives could be tailored for specialized organic syntheses .

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